molecular formula C9H7NO6 B1285228 5-Aminobenzene-1,2,3-tricarboxylic acid CAS No. 37141-01-8

5-Aminobenzene-1,2,3-tricarboxylic acid

Cat. No. B1285228
CAS RN: 37141-01-8
M. Wt: 225.15 g/mol
InChI Key: DEMLNKQMKMBNIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic compounds with amino and carboxylic acid functionalities is described in several papers. For instance, amino acid-derived iodobenzene dicarboxylates are prepared by reacting (diacetoxyiodo)benzene with N-protected natural amino acids, which can then be used for beta-iodocarboxylation of alkenes to yield amino acid esters . Another synthesis approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating peptidomimetics or biologically active compounds . These methods highlight the versatility of aromatic compounds with amino and carboxylic acid groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-aminobenzene-1,2,3-tricarboxylic acid can be quite complex. For example, the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions, resulting in a three-dimensional layered polymer structure . This suggests that the molecular structure of 5-aminobenzene-1,2,3-tricarboxylic acid could also exhibit interesting hydrogen-bonding patterns and potentially form polymeric structures.

Chemical Reactions Analysis

The chemical reactivity of aromatic compounds with amino and carboxylic acid groups can lead to a variety of reactions. For instance, the iodobenzene dicarboxylates mentioned earlier can participate in beta-iodocarboxylation reactions . Additionally, the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes through a benzannulation strategy indicates that similar compounds might be amenable to such transformations, potentially leading to polysubstituted aromatic systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-aminobenzene-1,2,3-tricarboxylic acid are not directly reported in the provided papers, the properties of related compounds can be inferred. Aromatic compounds with amino and carboxylic acid groups are likely to exhibit solid-state properties influenced by their ability to form hydrogen bonds, as seen in the crystal structure of the proton-transfer compound . Their solubility in various solvents and reactivity can be expected to be significantly affected by the presence of these functional groups, as well as by the overall molecular structure.

Scientific Research Applications

Coordination Polymers and Crystal Structures

  • Synthesis and Structural Characterization : 5-Aminobenzene-1,2,3-tricarboxylic acid (H3abtc) is integral in synthesizing new coordination polymers with metals like Cadmium and Zinc. These polymers exhibit intriguing structures and properties, such as two-dimensional network structures and varying coordination modes depending on the metal ion used (Shao et al., 2019).

Photocatalytic Performance

  • Influence on Photocatalytic Properties : H3abtc is used to create isostructural coordination complexes for photocatalytic applications. These complexes demonstrate varied photocatalytic activities in the presence of different metal ions, indicating the controllable regulation of photocatalytic properties by changing metal ions (Shao et al., 2015).

Corrosion Inhibition

  • Metal Corrosion Prevention : Derivatives of 5-Aminobenzene-1,2,3-tricarboxylic acid are investigated for their potential as corrosion inhibitors for metals like steel and aluminum. Studies reveal that these compounds can significantly inhibit corrosion through adsorption and forming protective layers (Verma et al., 2015).

Synthetic Applications

  • Chemical Synthesis and Biologically Active Compounds : The molecule plays a role in the synthesis of peptidomimetics and biologically active compounds based on triazole scaffolds. It's useful in overcoming challenges like the Dimroth rearrangement in chemical syntheses (Ferrini et al., 2015).

Molecular Scaffolds

  • Building Blocks for Molecular Receptors : It's employed as a scaffold for molecular receptors, indicating its utility in the field of molecular design and synthetic chemistry (Wallace et al., 2005).

Safety And Hazards

The safety data sheet for 5-Aminobenzene-1,2,3-tricarboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-aminobenzene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLNKQMKMBNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560223
Record name 5-Aminobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzene-1,2,3-tricarboxylic acid

CAS RN

37141-01-8
Record name 5-Aminobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,3-benzenetricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Ho, YC Lin, WC Yang, E Ercan… - … Applied Materials & …, 2022 - ACS Publications
With the explosive growth in data generation, photomemory capable of multibit data storage is highly desired to enhance the capacity of storage media. To improve the performance of …
Number of citations: 13 pubs.acs.org

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